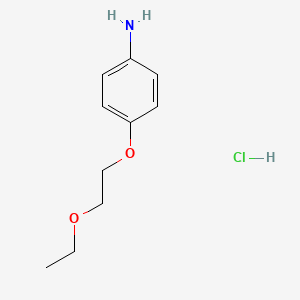
N-(2-Methylbenzyl)-2-butanamine hydrochloride
Overview
Description
N-(2-Methylbenzyl)-2-butanamine hydrochloride is a chemical compound with the CAS Number: 1049773-07-0 . It has a linear formula of C12 H19 N . Cl H . It is a solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H19N.ClH/c1-3-4-9-13-10-12-8-6-5-7-11(12)2;/h5-8,13H,3-4,9-10H2,1-2H3;1H . The molecular weight of the compound is 213.75 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 213.75 and a linear formula of C12 H19 N . Cl H .Scientific Research Applications
Neuroprotective Effects
N-(2-Methylbenzyl)-2-butanamine hydrochloride, under the variant LY042826, has been studied for its neuroprotective effects. Research shows that LY042826 significantly protects against ischemia-induced hippocampal damage in cerebral ischemia when administered before and after occlusion in gerbils and rats. This suggests its potential as an anti-ischemic agent (Hicks, Ward & O'Neill, 2000).
Antifungal Agent
Butenafine hydrochloride, a benzylamine derivative closely related to this compound, demonstrates significant efficacy against dermatophytosis in guinea pigs. Its fungicidal activity and long retention in the skin after topical application attribute to its effectiveness in treating skin infections (Arika et al., 1990).
Analytical Chemistry Applications
In analytical chemistry, derivatives of N-(2-Methylbenzyl)-2-butanamine have been used to study their chromatographic and mass spectrometric properties. These studies are crucial for forensic analysis and drug identification, especially in distinguishing between structurally similar compounds (Clark et al., 1995).
Lipid Interactions
Research on Butenafine, another benzylamine derivative, shows its interaction with lipids, contributing to its antifungal efficacy. Conformational analysis and experimental studies indicate that Butenafine increases membrane fluidity and permeability, which may help explain its long duration of action as a topical antifungal agent (Mingeot-Leclercq et al., 2001).
Potential Therapeutic Class
N-(2-Methylbenzyl)-2-butanamine and its derivatives have been suggested as a novel therapeutic class called 'entactogens.' These compounds have shown potential in facilitating psychotherapy, with distinct psychoactive effects different from hallucinogens (Nichols et al., 1986).
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-11(3)13-9-12-8-6-5-7-10(12)2;/h5-8,11,13H,4,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTQCXZFAWKXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3077981.png)
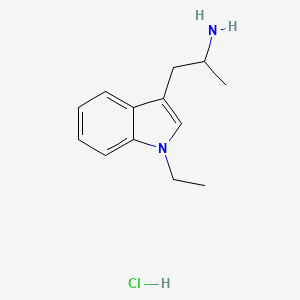
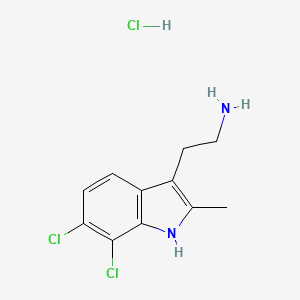
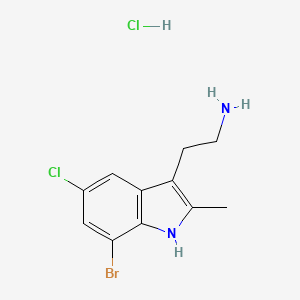
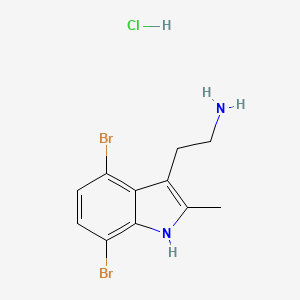
![{2-[(2-Chlorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078025.png)

![{2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride](/img/structure/B3078032.png)
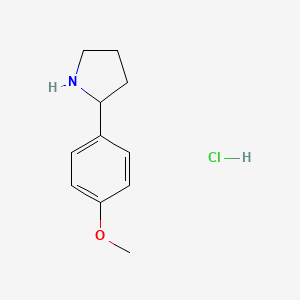
amine hydrochloride](/img/structure/B3078042.png)


